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Compound of Interest

(38-Chloro-2-formylphenyl)boronic
Compound Name: d
aci

Cat. No.: B1426510

An In-Depth Technical Guide to (3-Chloro-2-formylphenyl)boronic Acid: Structure,
Synthesis, and Analytical Characterization

Introduction: The Pivotal Role of Boronic Acids In
Modern Synthesis

In the landscape of modern drug discovery and materials science, the ability to efficiently
construct complex molecular architectures is paramount. Among the vast toolkit available to
synthetic chemists, organoboron compounds, particularly boronic acids, have emerged as
exceptionally versatile and indispensable reagents.[1][2] Their stability, low toxicity, and
predictable reactivity make them ideal building blocks for creating novel compounds.[2] Boronic
acids are cornerstone reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling
reaction, a powerful method for forming carbon-carbon bonds.[3]

This guide focuses on a specific, highly functionalized reagent: (3-Chloro-2-
formylphenyl)boronic acid. The presence of three distinct functional groups—the boronic
acid, a chloro substituent, and a formyl (aldehyde) group—on a single phenyl ring makes this
molecule a powerful and versatile intermediate. The boronic acid moiety serves as the reactive
handle for cross-coupling reactions, while the ortho-formyl and meta-chloro groups provide
sites for further derivatization and modulate the electronic properties of the molecule,
influencing its reactivity and the characteristics of the final product.[4] This document, intended
for researchers and drug development professionals, provides an in-depth examination of its
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chemical structure, properties, and the critical analytical techniques required for its quality
control and characterization.

Chemical Identity and Physicochemical Properties

(3-Chloro-2-formylphenyl)boronic acid is a solid, typically appearing as an off-white or white
crystalline powder.[5] Its structural and physical properties are fundamental to its handling,
storage, and application in synthesis.

Chemical Structure

The molecule consists of a benzene ring substituted with a boronic acid group [-B(OH)z] at
position 1, a formyl group (-CHO) at position 2, and a chlorine atom (-Cl) at position 3.

Caption: Chemical structure of (3-Chloro-2-formylphenyl)boronic acid.

Key Properties and Identifiers

A summary of essential data for this compound is provided below. This information is critical for
material sourcing, safety assessment, and analytical characterization.

Property Value Reference(s)
CAS Number 928048-11-7 [6]

Molecular Formula C7HeBCIO3 [7]

Molecular Weight 184.39 g/mol [8]

Physical Form Solid

InChi Key NYANPLLIDXQXPC- 7

UHFFFAOYSA-N

) B(C1=C(C(=CC=C1)Cl)C=0)
Canonical SMILES [7]
(O)0

Storage Conditions 2-8°C, Inert atmosphere 9]

Synthesis Overview
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The synthesis of arylboronic acids typically involves the reaction of an organometallic
intermediate (like a Grignard or organolithium reagent) with a trialkyl borate ester, followed by
acidic hydrolysis.[2][10] However, the presence of a reactive formyl group in the target
molecule requires a protection strategy to prevent unwanted side reactions with the highly
nucleophilic organometallic species.[11]

A general, illustrative pathway involves:

Protection of the Aldehyde: The formyl group of a starting material like 3-chloro-2-
bromobenzaldehyde is first protected, often as an acetal.

o Formation of the Organometallic Reagent: The corresponding aryl halide is then reacted with
magnesium (to form a Grignard reagent) or an organolithium reagent (via lithium-halogen
exchange).[2][10]

e Borylation: The resulting organometallic compound is reacted with a borate ester (e.g.,
trimethyl borate or triisopropyl borate) at low temperatures.

o Deprotection and Hydrolysis: The reaction is quenched with an acid, which hydrolyzes both
the borate ester intermediate and the protecting group to yield the final (3-Chloro-2-
formylphenyl)boronic acid.[11]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of (3-Chloro-2-formylphenyl)boronic acid lies in its application in
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new
carbon-carbon bond between the boronic acid's ipso-carbon and an sp2-hybridized carbon of
an organohalide or triflate.[3][12] This versatility has made it one of the most important
reactions in modern organic synthesis.[13]

The catalytic cycle, a cornerstone of organometallic chemistry, involves three key steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the
coupling partner (Ar-X).
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e Transmetalation: The organic group from the boronic acid is transferred to the palladium
center, displacing the halide. This step is typically facilitated by a base.

e Reductive Elimination: The two organic fragments on the palladium complex are coupled,
forming the new biaryl product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Comprehensive Analytical Characterization
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Ensuring the identity, purity, and stability of (3-Chloro-2-formylphenyl)boronic acid is critical
for its successful application. A multi-technique approach is required for comprehensive quality
control.

Caption: Standard analytical workflow for boronic acid characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation and confirmation.
Both 'H and *3C NMR should be performed.

Protocol: *H NMR Analysis
o Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into an NMR tube.

e Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent. Dimethyl
sulfoxide (DMSO-ds) is an excellent choice as it effectively solubilizes the compound and its
hydroxyl and aldehyde protons are readily observable.

 Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

o Data Acquisition: Obtain a standard *H NMR spectrum. The acquisition parameters should
include a sufficient number of scans to achieve a good signal-to-noise ratio.

o Data Processing: Process the spectrum by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent
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peak (DMSO at ~2.50 ppm).
Expected *H NMR Spectrum Insights:
o Aldehyde Proton (-CHO): A singlet between 9.5 and 10.5 ppm.

o Aromatic Protons (Ar-H): Three protons in the aromatic region (typically 7.0-8.5 ppm),
exhibiting a complex splitting pattern due to their coupling.

» Boronic Acid Protons (-B(OH)2): A broad singlet, the chemical shift of which can be variable
and concentration-dependent. This peak may exchange with residual water in the solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the compound and to identify any impurities.
Electrospray ionization (ESI) is a common technique for analyzing boronic acids.[14][15]

Protocol: LC-MS Analysis

o Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable
solvent like acetonitrile or methanol. Dilute this solution to a final concentration of 1-10 pg/mL
using the initial mobile phase composition.

o Chromatographic Conditions:

[e]

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 um patrticle size) is
typically used.[15]

o Mobile Phase A: Water with 0.1% formic acid.

o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A fast gradient, for example, from 5% B to 95% B over 5 minutes.
o Flow Rate: 0.4 mL/min.

o Column Temperature: 40°C.[15]

e Mass Spectrometry Conditions:
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o lonization Mode: ESI, typically in negative ion mode, to observe the deprotonated
molecule [M-H]~.[14][15] Positive mode can also be used to observe adducts like [M+H]*
or [M+Na]*.[7]

o Mass Range: Scan from m/z 50 to 500.

o Data Analysis: Extract the mass spectrum from the main chromatographic peak. The
observed mass should correspond to the expected molecular weight. For (3-Chloro-2-
formylphenyl)boronic acid (MW 184.39), the expected ions would be:

o [M-H]~: m/z 183.00[7][16]
o [M+H]*: m/z 185.02[7][16]

Causality: The acidic modifier (formic acid) in the mobile phase helps to achieve better peak
shapes and ionization efficiency. ESI in negative mode is often preferred for boronic acids due
to the acidic nature of the B(OH)2 group.[14]

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment

HPLC with UV detection is the gold standard for determining the purity of the compound and
quantifying impurities.[5][12]

Protocol: HPLC Purity Analysis

e System Preparation: Ensure the HPLC system is thoroughly flushed and equilibrated with
the initial mobile phase conditions.

» Standard and Sample Preparation:

o Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a diluent such
as 50:50 acetonitrile:water.

o If areference standard is available, prepare it at the same concentration.

o Chromatographic Conditions:
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Parameter Condition Rationale

Provides good retention and
C18 Reversed-Phase, e.g., ] ]
Column separation for aromatic
150 mm x 4.6 mm, 5 um
compounds.

) ) ) Acid modifier ensures sharp
) 0.1% Trifluoroacetic Acid (TFA) ]
Mobile Phase A ) o peaks by suppressing
or Formic Acid in Water S ) )
ionization of the boronic acid.

Common organic solvent for

Mobile Phase B Acetonitrile reversed-phase
chromatography.
5% B to 95% B over 20 A broad gradient ensures
Gradient Elution minutes, hold for 5 min, re- elution of both polar and non-
equilibrate for 5 min polar impurities.

Standard flow rate for a 4.6

Flow Rate 1.0 mL/min

mm ID column.

Ensures reproducible retention
Column Temperature 30°C )

times.

o A typical volume to avoid

Injection Volume 10 pL )

column overloading.

The aromatic ring provides
Detection UV at 254 nm strong chromophores for UV

detection.

e Data Analysis:
o Integrate all peaks in the chromatogram.

o Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of
Main Peak / Total Area of All Peaks) * 100.

o The acceptance criterion is typically >95% purity.
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Conclusion

(3-Chloro-2-formylphenyl)boronic acid is a high-value, versatile building block for chemical
synthesis, particularly in the realm of pharmaceutical research and development. Its
trifunctional nature allows for complex and targeted molecular design, primarily through the
robust and reliable Suzuki-Miyaura cross-coupling reaction. For researchers and scientists, a
thorough understanding of its properties and the application of rigorous analytical
methodologies—NMR for identity, LC-MS for molecular weight confirmation, and HPLC for
purity—are essential to guarantee the quality and reproducibility of experimental outcomes.
The protocols and insights provided in this guide serve as a comprehensive resource for the
effective utilization and characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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